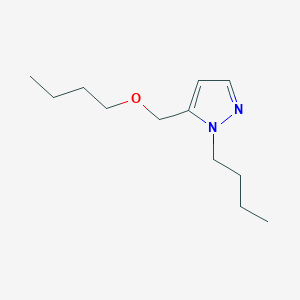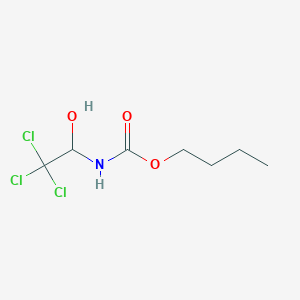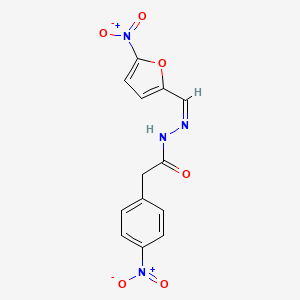![molecular formula C12H7ClF3NO2 B2571378 2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone CAS No. 866008-04-0](/img/structure/B2571378.png)
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone is a chemical compound with the molecular formula C12H7ClF3NO2. It is a derivative of naphthoquinone, characterized by the presence of a chloro group at the second position and a trifluoroethylamino group at the third position on the naphthoquinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized naphthoquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized naphthoquinone compounds .
Applications De Recherche Scientifique
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone involves its interaction with various molecular targets and pathways. The compound’s redox-active naphthoquinone moiety can participate in electron transfer reactions, affecting cellular processes. It may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-[(3-(trifluoromethyl)phenyl)amino]naphthalene-1,4-dione
- 2-Chloro-3-[(4-(trifluoromethyl)phenyl)amino]naphthalene-1,4-dione
Uniqueness
2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone is unique due to the presence of the trifluoroethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications .
Propriétés
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-8-9(17-5-12(14,15)16)11(19)7-4-2-1-3-6(7)10(8)18/h1-4,17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBIWLVPTYBQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
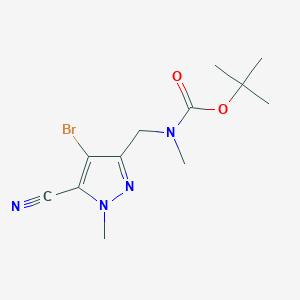
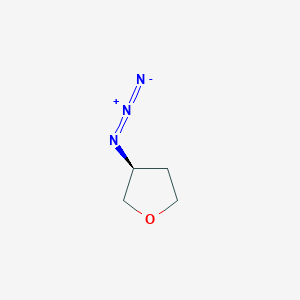

![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)
![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride](/img/structure/B2571306.png)


![2-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B2571311.png)


